![molecular formula C11H20N2O2 B1523413 Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 194032-49-0](/img/structure/B1523413.png)
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Overview
Description
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress .
Molecular Structure Analysis
The InChI code for Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a solid substance at room temperature . It has a molecular weight of 212.29 .Scientific Research Applications
Suppression of Toxic Endoplasmic Reticulum Stress
This compound is used in the preparation of substituted pyrrolo [2,3-b]pyridines, which play a role in suppressing toxic endoplasmic reticulum stress .
Tropane Alkaloids Synthesis
The related 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have various biological activities. Research is directed towards preparing this structure in a stereoselective manner .
Inhibition of β-lactamases
Diazabicyclooctane ring is a non-β-lactam motif capable of inhibiting β-lactamases. There has been synthesis of diazabicyclooctane derivatives linked with various substituted-amidine moieties for this purpose .
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of Tert-butyl 3,6-diazabicyclo[32It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 3,6-diazabicyclo[32These properties are crucial for understanding the compound’s bioavailability .
Result of Action
The molecular and cellular effects of Tert-butyl 3,6-diazabicyclo[32More research is needed to understand the specific effects of this compound .
properties
IUPAC Name |
tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQBUSQTOWHXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705465 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194032-49-0 | |
| Record name | tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




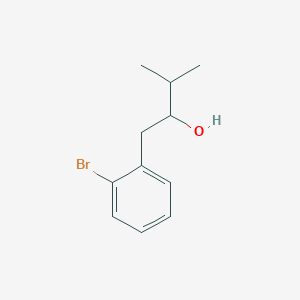
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)


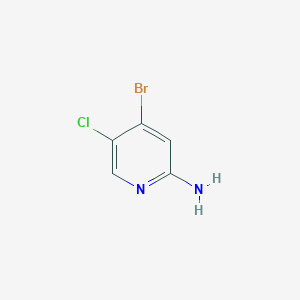
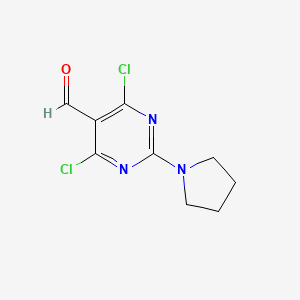
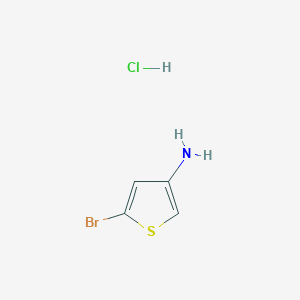
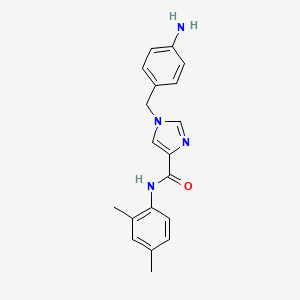
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)


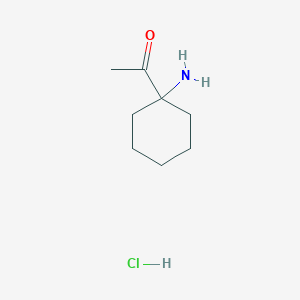
![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)